molecular formula C8H6BrNZn B8628428 p-Cyanobenzyl ZINC bromide

p-Cyanobenzyl ZINC bromide

Cat. No.: B8628428
M. Wt: 261.4 g/mol
InChI Key: NPZQOIOPGDXHKW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Functionalized Organozinc Reagents in Chemical Synthesis

Organozinc reagents have become indispensable tools in organic synthesis. d-nb.info Initially overshadowed by more reactive organolithium and Grignard reagents, their unique properties have led to their widespread use. researchgate.netwikipedia.org A key advantage of organozinc compounds is their excellent functional group tolerance. d-nb.inforesearchgate.net Unlike their more reactive counterparts, they can accommodate a wide array of sensitive functional groups such as esters, ketones, and nitriles within their structure. researchgate.net This compatibility is crucial for the synthesis of complex, polyfunctional molecules, as it often eliminates the need for cumbersome protection-deprotection steps.

The reactivity of organozinc reagents is generally moderate, which contributes to their high chemoselectivity. researchgate.net Their utility is significantly expanded through transmetalation to other metals like copper or palladium, which facilitates a variety of carbon-carbon bond-forming reactions. researchgate.net These reagents are central to several named reactions, including the Negishi coupling, Fukuyama coupling, and the Reformatsky reaction. wikipedia.org The carbon-zinc bond, while highly covalent, possesses low-lying empty d-orbitals on the zinc atom, which facilitates these crucial transmetalation steps. thieme-connect.com Furthermore, recent advancements have focused on developing new methods for preparing highly functionalized organozinc reagents and expanding their application in cross-coupling reactions, additions to carbonyls, and the formation of carbon-heteroatom bonds. thieme-connect.comrsc.orgorganic-chemistry.org

Historical Context and Evolution of Benzylic Organozinc Chemistry

The field of organometallic chemistry began in 1848 with Edward Frankland's synthesis of diethylzinc. wikipedia.org For a long time, organozinc reagents were less utilized than Grignard or organolithium compounds. researchgate.net Benzylic organometallics, in particular, are important intermediates for synthesizing polyfunctional molecules with potential pharmaceutical applications. d-nb.info

The preparation of benzylic zinc reagents has evolved significantly to address specific challenges. The direct insertion of zinc metal into benzylic halides is a common method, but it can be complicated by the formation of homocoupling (Wurtz-coupling) products, especially with electron-rich benzylic halides. d-nb.info This side reaction is attributed to the radical nature of the reaction between the metal and the halide. d-nb.info

To overcome these limitations, various forms of activated zinc have been developed. Rieke zinc, formed by the reduction of ZnCl₂ with potassium, and the use of zinc-copper couples were early methods to enhance reactivity. wikipedia.org Later, Knochel and coworkers described the use of activated zinc metal deposited on titanium oxide to minimize Wurtz-coupling to less than 1%. d-nb.info Another significant advancement has been the LiCl-mediated preparation of highly functionalized benzylic zinc chlorides, which has broadened the scope and efficiency of these reagents. uni-muenchen.de These developments have made the synthesis of benzylic zinc compounds more straightforward and have expanded their utility in complex organic syntheses. d-nb.inforesearchgate.net

Significance of the p-Cyanobenzyl Moiety in Synthetic Strategy

The p-cyanobenzyl group is a valuable component in synthetic chemistry, primarily because cyanobenzyl compounds are important intermediates for producing a range of chemical products, including pharmaceuticals, liquid crystals, and functional polymers. google.comgoogle.com The cyano (-CN) group at the para-position of the benzyl (B1604629) ring has a profound influence on the molecule's reactivity.

As an electron-withdrawing group, the cyano substituent affects the electronic properties of the benzyl system. vulcanchem.com In the context of organometallic reagents like p-cyanobenzyl zinc bromide, this electronic influence can affect the rate of key reaction steps, such as the transmetalation to a palladium catalyst in Negishi cross-coupling reactions. vulcanchem.com The presence of the nitrile functional group is well-tolerated by the organozinc moiety, showcasing a key advantage of this class of reagents. researchgate.net This allows for the direct use of the this compound without the need to protect the cyano group, streamlining synthetic routes. The combination of the reactive benzylic zinc halide with the synthetically versatile cyano group makes this compound a useful building block for introducing the 4-cyanobenzyl fragment into more complex molecular architectures. ontosight.ai

Research Landscape and Current Challenges in Utilizing this compound

The current research landscape for this compound and related compounds focuses on their application in cross-coupling reactions to form new carbon-carbon bonds. These reagents are typically used in palladium-catalyzed Negishi couplings to synthesize complex molecules. sigmaaldrich.com The synthesis of this compound itself commonly involves the direct oxidative addition of zinc metal into the carbon-halogen bond of p-cyanobenzyl bromide. vulcanchem.com

Despite its utility, there are challenges associated with its use. A primary challenge in the synthesis of benzylic zinc reagents, including the p-cyano substituted variant, is the competing Wurtz-type homocoupling reaction, which forms 1,2-bis(4-cyanophenyl)ethane. d-nb.info This side-reaction reduces the yield of the desired organozinc reagent and complicates purification. The inherent reactivity and sensitivity of organozinc compounds to air and moisture also present handling challenges, typically requiring inert atmosphere techniques and anhydrous solvents like tetrahydrofuran (B95107) (THF). vulcanchem.com Furthermore, while the synthesis of cyanobenzyl compounds is important, conventional methods can be cumbersome and make it difficult to produce high-purity products on an industrial scale. google.comgoogle.com

Physical Properties of 4-Cyanobenzylzinc bromide
PropertyValueReference
Molecular FormulaC₈H₆BrNZn vulcanchem.com
Molecular Weight261.43 g/mol vulcanchem.com
AppearanceTypically handled as a solution in THF vulcanchem.com
Density (of solution)~0.956 g/mL at 25°C vulcanchem.com
Flash Point1°F vulcanchem.com

Scope and Limitations of Current Research on this compound

Current research on this compound is primarily centered on its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. Its application has been demonstrated in the synthesis of various organic molecules. sigmaaldrich.com The scope of its utility lies in its ability to introduce the functionalized p-cyanobenzyl fragment into aromatic and heterocyclic systems. The tolerance of the nitrile group allows for its participation in reactions where more reactive organometallics would fail.

However, the research has limitations. Systematic studies focusing specifically on the reductive coupling of p-cyanobenzyl halides are not extensively detailed in the literature. thieme-connect.de Much of the understanding of its reactivity is inferred from general studies on benzylic zinc reagents or from its use in specific synthetic examples rather than comprehensive mechanistic investigations. uni-muenchen.de While its use in Negishi coupling is noted, a broader exploration of its reactivity with a wider range of electrophiles and under different catalytic systems is less common. The synthesis of the precursor, p-cyanobenzyl bromide, and related compounds can also be challenging, which may limit the availability and large-scale application of the resulting organozinc reagent. google.comgoogle.com

Reported Synthesis Yields for Cyanobenzylzinc Bromides
CompoundMethodSolventYieldReference
3-Cyanobenzylzinc bromideDirect Zinc InsertionTHF78-85%
3-Cyanobenzylzinc bromideTransmetalation from GrignardTHFNot specified

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNZn

Molecular Weight

261.4 g/mol

IUPAC Name

zinc;4-methanidylbenzonitrile;bromide

InChI

InChI=1S/C8H6N.BrH.Zn/c1-7-2-4-8(6-9)5-3-7;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

NPZQOIOPGDXHKW-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=C(C=C1)C#N.[Zn+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for P Cyanobenzyl Zinc Bromide

Direct Zinc Insertion into Halogenated Precursors

The most conventional and straightforward method for preparing p-Cyanobenzyl zinc bromide is the direct oxidative insertion of zinc metal into the carbon-halogen bond of p-cyanobenzyl bromide. This heterogeneous reaction is a cornerstone of organozinc chemistry, providing a direct path to the desired reagent.

The formation of organozinc reagents via direct insertion is not a simple surface reaction; it involves complex mechanistic steps beginning with the activation of the zinc metal. Zinc powder is often passivated by a thin layer of zinc oxide, which must be removed to initiate the reaction. Chemical activation methods, such as treatment with 1,2-dibromoethane (B42909) or chlorotrimethylsilane (B32843) (TMSCl), are employed to clean the zinc surface and enhance its reactivity.

The mechanism of insertion into the carbon-halogen bond is thought to involve radical intermediates or a concerted oxidative addition process. Recent studies using advanced techniques like single-particle fluorescence microscopy have provided deeper insights. These studies suggest that the reaction pathway is influenced by both the solvent and additives. For instance, polar aprotic solvents can accelerate the initial oxidative addition step at the metal surface, while salt additives like lithium chloride (LiCl) are believed to facilitate the solubilization of the newly formed organozinc species from the zinc surface into the solution. The coordination environment of the resulting organozinc reagent, dictated by the solvent and additives, is critical for its stability and subsequent reactivity.

Achieving high yields and purity in the synthesis of this compound requires careful control over several reaction parameters. The exothermic nature of the zinc insertion necessitates vigilant temperature management, while the choice of solvent and zinc activation protocol significantly influences the reaction's efficiency.

Solvent Effects : The solvent plays a dual role: it must solvate the organozinc species to prevent aggregation and precipitation, and it acts as a ligand that stabilizes the reagent. Anhydrous tetrahydrofuran (B95107) (THF) is the most commonly used solvent, as it effectively stabilizes the organozinc halide and supports good yields, often reported in the range of 78-85% for similar benzylzinc bromides. Other polar aprotic solvents can also be employed. The coordinating capabilities of solvents like 1,2-dimethoxyethane (B42094) (DME) have been shown to stabilize reaction transition states, potentially altering the mechanistic pathway and improving reaction rates.

Temperature Control : The reaction is typically initiated at low temperatures, such as 0–5°C, to moderate the initial exothermic burst upon addition of the benzyl (B1604629) bromide to the activated zinc suspension. Maintaining a low temperature helps to minimize side reactions, such as Wurtz-type homocoupling of the benzyl halide.

Zinc Activation : As previously mentioned, the activation of zinc is crucial. Standard procedures involve stirring the zinc dust with small amounts of activators like iodine, 1,2-dibromoethane, or TMSCl in the solvent before the primary precursor is added. This pre-activation step ensures a consistent and rapid initiation of the insertion reaction.

Additives : The use of lithium chloride (LiCl) has become a standard practice in the preparation of many organozinc reagents. LiCl is believed to break down zinc salt aggregates and form a soluble, more reactive "ate" complex (RZnX·LiCl). This not only enhances the solubility and stability of the organozinc reagent but can also be essential for the efficiency of subsequent coupling reactions.

Table 1: Optimization of Reaction Parameters for Direct Zinc Insertion

ParameterCondition/ReagentEffect and ObservationsReference
SolventAnhydrous Tetrahydrofuran (THF)Serves as a solvent and a stabilizing ligand. Provides superior zinc activation and intermediate solubility, leading to high yields.
Temperature0–5°CControls the exothermic reaction, minimizes side reactions like homocoupling, and ensures selective formation of the organozinc reagent.
Zinc ActivationIodine, 1,2-Dibromoethane, TMSClRemoves the passivating oxide layer from the zinc surface, ensuring consistent and reliable reaction initiation.
AdditiveLithium Chloride (LiCl)Increases solubility and stability of the organozinc species by forming higher-order "ate" complexes. Reduces side reactions and is often essential for subsequent couplings.

The primary precursor for this synthesis is p-cyanobenzyl bromide. The presence of the electron-withdrawing cyano (-CN) group at the para-position influences the electronic properties of the benzyl moiety, which can affect the reactivity of the C-Br bond. Despite this, the cyano group is highly compatible with the conditions of direct zinc insertion. Organozinc reagents are renowned for their excellent functional group tolerance compared to more reactive organolithium or Grignard reagents. This allows for the direct preparation of this compound without the need for protecting the nitrile function, a significant advantage for synthetic efficiency.

Transmetalation Routes to this compound

An alternative to direct zinc insertion is transmetalation, where a pre-formed organometallic compound, typically an organolithium or organomagnesium species, exchanges its metal with a zinc salt. This two-step approach offers a milder pathway that can be beneficial for particularly sensitive substrates.

This method involves the reaction of an aryl halide, such as 4-bromobenzonitrile, with an organolithium reagent, commonly n-butyllithium (n-BuLi), at very low temperatures (e.g., -100 °C to -78 °C). This halogen-lithium exchange is rapid and generates an aryllithium intermediate. Subsequent addition of an anhydrous zinc salt, like zinc bromide (ZnBr₂), to this intermediate results in a fast transmetalation to yield the desired p-cyanophenylzinc bromide. While this specific example yields an arylzinc, the principle is directly applicable to benzylic systems. The extremely low temperatures required are a key feature of this method, ensuring the stability of the highly reactive organolithium intermediate and preserving sensitive functional groups.

This route begins with the preparation of the corresponding Grignard reagent, p-cyanobenzylmagnesium bromide. This is achieved by reacting p-cyanobenzyl bromide with magnesium turnings in a suitable solvent like THF. Once the Grignard reagent is formed, it is treated with a zinc salt (e.g., ZnCl₂ or ZnBr₂).

Influence of Zinc Salt Stoichiometry and Additives on Transmetalation Efficiency

The preparation of organozinc reagents, including this compound, through the direct insertion of zinc metal into an organic halide is highly dependent on the reaction conditions. The stoichiometry of the zinc metal and the presence of chemical additives are critical factors that significantly influence the efficiency of the transmetalation process.

Typically, a stoichiometric excess of zinc metal is employed to ensure complete conversion of the organic halide. For analogous compounds like 3-cyanobenzylzinc bromide, procedures often specify the use of 1.2 to 1.5 equivalents of activated zinc dust. This excess helps to overcome issues related to the passivation of the zinc surface and drives the reaction towards completion.

Additives play a crucial role in activating the zinc metal and facilitating the insertion process, leading to higher yields and faster reaction rates under milder conditions. One of the most significant developments in this area is the use of lithium chloride (LiCl). The addition of LiCl has been shown to dramatically increase the rate of zinc insertion and the yield of the resulting organozinc compound. thieme-connect.comuni-muenchen.de This method is effective for a variety of functionalized aryl and benzyl halides. thieme-connect.comuni-muenchen.de For example, the preparation of a cyano-bearing arylzinc reagent from p-iodobenzonitrile in the presence of zinc dust and LiCl resulted in a 93% yield, demonstrating the high efficiency and functional group tolerance of this system. thieme-connect.com The beneficial effect of LiCl is attributed to its ability to break down zinc aggregates and dissolve the organozinc product from the metal surface, thereby exposing fresh zinc for reaction.

Other additives have also been explored. Iodide salts, used in either catalytic or stoichiometric amounts, can facilitate the reaction of less reactive organic chlorides or bromides. google.com In some cross-coupling reactions involving benzyl organometallic species, zinc acetate (B1210297) has been found to be a crucial additive for achieving the desired transformation. uantwerpen.be

AdditiveTypical StoichiometryFunctionReported Effect on Cyano-substituted Organozinc Synthesis
Lithium Chloride (LiCl) Catalytic to StoichiometricSolubilizes ZnX₂ salt, activates Zn surfaceDrastically increases insertion rate and yield; enabled 93% yield for a related cyanophenylzinc iodide. thieme-connect.com
Iodide Salts (e.g., NaI, KI) Catalytic (0.01-0.5 mol eq.)In-situ halide exchange (R-Br → R-I)Facilitates insertion into less reactive halides. google.com
Zinc Acetate StoichiometricLewis acid modulation in subsequent couplingFound to be crucial for specific cross-coupling reactions of benzyl organometallics. uantwerpen.be

Emerging Synthetic Approaches

While the direct insertion of activated zinc remains a primary method, research into alternative and more sustainable synthetic routes is ongoing. These emerging approaches include the use of alternative zinc sources and electrochemical methods.

Alternative Zinc Sources: The reactivity of the zinc metal is paramount for a successful insertion reaction. "Activated" zinc is a common requirement. One well-known alternative source is Rieke® Zinc, a highly reactive form of zinc metal prepared by the reduction of a zinc salt like zinc chloride with an alkali metal such as lithium in the presence of an electron carrier. google.com This method produces a high-surface-area, oxide-free zinc powder that can react with even unreactive organic bromides. google.com

Another approach involves the use of mixed-metal systems. For instance, a combination of aluminum powder, indium(III) chloride, and zinc chloride has been used to generate a mixed Al/Zn organometallic reagent from 3-cyanobenzyl chloride. thieme-connect.com This demonstrates the potential for using other metals to facilitate the formation of the desired organozinc species.

Electrochemical Methods: Electrosynthesis is gaining attention as a "green" chemistry tool because it can often avoid the use of stoichiometric metal reductants and harsh reagents. cardiff.ac.ukosi.lv The concept involves the electrochemical reduction of a metal salt at the cathode to generate a highly reactive metallic species that can then react with an organic halide. Alternatively, the organic halide itself can be reduced at the cathode to a radical anion, which then reacts with a metal anode.

However, the application of electrochemical methods to the synthesis of benzylic zinc reagents is not yet fully established. Studies on electrochemical allylations have shown that while metals like tin can be effective as sacrificial anodes, zinc electrodes have sometimes proven unreactive under similar conditions in specific solvent systems like deep eutectic solvents. beilstein-journals.org The generation of the target this compound via electrosynthesis remains an area for future development, requiring careful optimization of electrodes, solvents, and supporting electrolytes to become a viable alternative. rsc.orgbeilstein-journals.org

Comparative Analysis of this compound Synthesis Protocols: Yield, Purity, and Functional Group Retention

The choice of synthetic protocol for this compound is dictated by factors such as required purity, scale, and the presence of sensitive functional groups. A comparative analysis highlights the strengths and weaknesses of different approaches. The primary methods are direct zinc insertion and transmetalation from other organometallics.

Direct Zinc Insertion: This is the most direct route, involving the reaction of p-cyanobenzyl bromide with zinc metal. vulcanchem.com

Without Additives: This method often requires activated zinc and carefully controlled anhydrous conditions in a suitable solvent like Tetrahydrofuran (THF) to achieve good yields and purity. vulcanchem.com The electron-withdrawing nature of the cyano group can influence the reactivity, making the reaction potentially sluggish compared to other substituted benzyl bromides. vulcanchem.com

With Additives (e.g., LiCl): The addition of LiCl transforms the reaction, making it faster, higher-yielding, and more reliable. thieme-connect.comuni-muenchen.de This protocol is highly effective at preserving the cyano functional group, as demonstrated by the high yields obtained with related cyano-substituted substrates. thieme-connect.com

Transmetalation from Organolithium/Organomagnesium Reagents: An alternative involves first preparing an organolithium or Grignard reagent from p-cyanobenzyl bromide, followed by transmetalation with a zinc salt like zinc bromide (ZnBr₂). orgsyn.org This method is also known to be highly tolerant of functional groups, provided the initial organometallic formation is conducted at very low temperatures (e.g., -100 °C for the organolithium route) to prevent side reactions. orgsyn.org

Solvent Effects: The choice of solvent is critical across all methods. For the direct insertion into the related 3-cyanobenzyl bromide, THF is the superior solvent, providing yields of 78-85%. In contrast, solvents like Dimethylformamide (DMF) lead to lower yields (60-68%) due to side reactions, while Diethyl ether results in poor reactivity (45-50% yield).

The analysis indicates that for high yield, purity, and excellent retention of the crucial cyano group, the direct insertion of zinc metal in THF in the presence of lithium chloride is one of the most efficient and practical methods currently available.

Synthesis ProtocolKey ReagentsTypical SolventReported Yield (Analogous Systems)Functional Group RetentionKey Advantages/Disadvantages
Direct Zinc Insertion p-Cyanobenzyl bromide, Zinc dustTHF45-85% Good, but sensitive to conditionsAdv: Direct, one-step. Disadv: Can be sluggish, requires activated zinc, sensitive to solvent. vulcanchem.com
LiCl-Mediated Insertion p-Cyanobenzyl bromide, Zinc dust, LiClTHF>90% thieme-connect.comExcellentAdv: High yield, fast, reliable, mild conditions. thieme-connect.comuni-muenchen.deDisadv: Requires careful drying of LiCl.
Transmetalation via Organolithium p-Cyanobenzyl bromide, n-BuLi, ZnBr₂THFHigh (not specified)ExcellentAdv: Clean, high functional group tolerance. orgsyn.orgDisadv: Requires cryogenic temperatures (-100 °C), strong base. orgsyn.org

Reactivity and Reaction Pathways of P Cyanobenzyl Zinc Bromide

Carbon-Carbon Bond Forming Reactions

The presence of the zinc-carbon bond in p-cyanobenzyl zinc bromide facilitates its participation in a range of carbon-carbon bond-forming reactions, with cross-coupling reactions being the most prominent. These reactions offer a powerful tool for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (Negishi Coupling)

The Negishi coupling is a cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organozinc compound with an organic halide or triflate. This compound is a competent nucleophilic partner in this reaction, allowing for the introduction of the p-cyanobenzyl moiety onto various organic scaffolds. The reaction is known for its broad scope and functional group tolerance. researchgate.net

The Negishi coupling of this compound demonstrates broad applicability with a variety of electrophilic partners, encompassing sp², sp, and sp³ hybridized carbon centers.

sp² Hybridized Electrophiles: Aryl and vinyl halides are common sp² hybridized electrophiles used in Negishi coupling reactions with benzylzinc reagents. researchgate.netpitt.edu The reaction allows for the synthesis of diarylmethanes and substituted styrenes. For instance, the coupling of benzylzinc bromide with aryl bromides proceeds efficiently in the presence of a palladium catalyst. While specific data for the p-cyano substituted variant is not extensively tabulated in single sources, the general reactivity of benzylzinc reagents suggests a high efficiency for these transformations. amazonaws.com Functional group tolerance is a key feature, and the cyano group in this compound is generally well-tolerated in these reactions. proquest.comnih.gov

sp Hybridized Electrophiles: Alkynyl halides can also serve as electrophiles in Negishi coupling reactions, leading to the formation of propargylarenes. The reaction of alkynylzinc bromides with benzyl (B1604629) bromides or chlorides in the presence of a palladium catalyst cleanly produces the corresponding benzylated alkynes in good yields. nobelprize.org

sp³ Hybridized Electrophiles: The coupling of benzylzinc reagents with sp³ hybridized electrophiles, such as alkyl halides, is also feasible. These reactions are crucial for the formation of C(sp³)-C(sp³) bonds. However, challenges such as β-hydride elimination can be more pronounced with certain alkyl halides. nih.gov The choice of catalyst and reaction conditions is critical to suppress side reactions and achieve high yields of the desired cross-coupled product. pitt.edu

Table 1: Illustrative Scope of Negishi Coupling with Benzylzinc Reagents

Electrophile TypeExample ElectrophileProduct TypeCatalyst System (Typical)
sp² Aryl BromideDiaryl MethanePd(OAc)₂ / Ligand
sp² Vinyl BromideAllylarenePd(PPh₃)₄
sp Alkynyl BromidePropargylarenePd(dppf)Cl₂
sp³ Alkyl IodideAlkyl BenzenePd₂(dba)₃ / Ligand

Note: This table represents the general scope for benzylzinc reagents. Specific yields and conditions for this compound may vary.

The catalytic cycle of the Negishi coupling is generally understood to proceed through a sequence of elementary steps involving a palladium catalyst. nobelprize.orgnih.gov

Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate (R-Pd-X). The rate of this step is dependent on the nature of the halide (I > Br > Cl) and the organic group R.

Transmetalation: The organozinc reagent, in this case, this compound, then undergoes transmetalation with the Pd(II) complex. This step involves the transfer of the p-cyanobenzyl group from zinc to palladium, displacing the halide and forming a diorganopalladium(II) complex (R-Pd-CH₂-C₆H₄-CN).

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the C-C bond of the desired product (R-CH₂-C₆H₄-CN) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The rate-determining step in the Negishi coupling can vary depending on the specific substrates and reaction conditions. In many cases, either the oxidative addition or the transmetalation step is considered to be rate-limiting. mit.edu For reactions involving benzylzinc reagents, the transmetalation step is often facile. However, detailed kinetic studies specifically on the cross-coupling of this compound are not extensively reported, making it difficult to definitively assign the rate-determining step for this specific reagent under all conditions.

The choice of ligand on the palladium catalyst can have a profound impact on the outcome of the Negishi coupling, influencing reaction rates, yields, and, where applicable, selectivity. mdpi.comorganic-chemistry.org

Regioselectivity: In cases where the electrophile or the organozinc reagent has multiple potential sites of reaction, the ligand can play a crucial role in directing the regioselectivity. For substituted benzylzinc reagents, the electronic and steric properties of the ligand can influence the site of coupling. However, for this compound, the substitution pattern is fixed, and regioselectivity issues are less common unless the electrophile itself is multifunctional.

Stereoselectivity: When coupling with chiral, non-racemic electrophiles, the choice of ligand can be critical for maintaining or influencing the stereochemistry of the product. For instance, in the coupling of secondary benzylic halides, the ligand can affect the stereochemical outcome. mit.edu While this compound itself is achiral, its coupling with a chiral electrophile in the presence of a chiral ligand could potentially lead to diastereoselective or enantioselective transformations, although specific examples are not widely documented. The use of bulky phosphine (B1218219) ligands has been shown to improve stereoselectivity in some Negishi couplings. mdpi.comorganic-chemistry.org

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. researchgate.net Benzylic zinc reagents, including this compound, are effective nucleophiles in nickel-catalyzed cross-coupling reactions with various organic electrophiles. researchgate.net

Nickel-catalyzed cross-coupling reactions of benzylzinc reagents have been shown to be effective with a range of electrophiles, including aryl bromides, chlorides, and tosylates. researchgate.net The reaction tolerates various functional groups, making it a valuable tool in organic synthesis. acs.orgnih.gov

Catalyst Design: The design of the nickel catalyst, particularly the choice of ligand, is crucial for achieving high efficiency and selectivity. Common nickel precursors include Ni(acac)₂ and NiCl₂. researchgate.net A variety of ligands have been employed, with phosphine ligands and N-heterocyclic carbenes (NHCs) being prominent. nih.gov The ligand influences the electronic and steric properties of the nickel center, thereby affecting the rates of the elementary steps in the catalytic cycle and suppressing side reactions. For instance, the use of specific ligands can prevent undesired homo-coupling of the organozinc reagent. The development of new and more effective ligands for nickel-catalyzed cross-coupling reactions is an active area of research. nih.gov

Table 2: Representative Nickel-Catalyzed Cross-Coupling of Benzylzinc Reagents

ElectrophileProduct TypeCatalyst System (Typical)
Aryl BromideDiaryl MethaneNi(acac)₂ / PPh₃
Aryl ChlorideDiaryl MethaneNiCl₂ / Ligand
Aryl TosylateDiaryl MethaneNi(acac)₂ / PPh₃

Note: This table illustrates the general scope for benzylzinc reagents. Specific conditions and yields for this compound may differ.

Nucleophilic Addition Reactions to Carbonyl Compounds

This compound can act as a nucleophile, attacking the electrophilic carbon atom of carbonyl groups. Organozinc reagents are generally considered "softer" and less reactive nucleophiles than their organomagnesium (Grignard) or organolithium counterparts. This moderate reactivity allows for a higher degree of chemoselectivity in their reactions.

The addition to a carbonyl proceeds via a polar mechanism where the nucleophilic carbon of the p-cyanobenzyl group forms a bond with the carbonyl carbon, and the pi electrons of the carbonyl bond move to the oxygen atom. This results in the formation of a zinc alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final alcohol product. For less reactive carbonyl compounds, or to enhance reaction rates, additives such as magnesium chloride or lithium chloride are sometimes employed to increase the reactivity of the organozinc reagent.

The reaction of this compound with aldehydes and ketones is a direct method for the synthesis of secondary and tertiary benzylic alcohols, respectively organic-chemistry.orgyoutube.com. The addition to an aldehyde introduces the p-cyanobenzyl group to the carbonyl carbon, leading to a secondary alcohol after hydrolysis. When a ketone is used as the substrate, the same reaction pathway results in a tertiary alcohol nih.gov. These reactions are valuable for constructing complex molecular architectures.

Below is a table illustrating typical addition reactions of this compound to representative aldehydes and ketones.

ElectrophileReagentConditionsProductYield
BenzaldehydeThis compound1. THF, 25°C 2. H₃O⁺ workup1-(4-Cyanophenyl)-1-phenylmethanolGood
AcetoneThis compound1. THF, 25°C 2. H₃O⁺ workup2-(4-Cyanobenzyl)propan-2-olModerate-Good
CyclohexanoneThis compound1. THF, 25°C 2. H₃O⁺ workup1-(4-Cyanobenzyl)cyclohexan-1-olModerate-Good

Table 1: Synthesis of Alcohols via Addition of this compound to Carbonyl Compounds. Yields are generalized based on typical organozinc additions to such substrates.

The reactivity of this compound towards esters and amides is significantly lower than towards aldehydes and ketones. Esters and amides are less electrophilic due to the resonance donation from the adjacent heteroatom (oxygen or nitrogen) into the carbonyl group.

Esters: Uncatalyzed addition of organozinc halides to esters is generally slow and inefficient. While highly reactive diorganozinc compounds in the presence of a catalyst might react, the typical this compound reagent often fails to add effectively under standard conditions.

Amides: Amides are even less reactive than esters and are generally resistant to nucleophilic attack by organozinc reagents. The reaction is further complicated by the acidity of the N-H proton in primary and secondary amides, which can be deprotonated by the organometallic reagent rather than undergoing addition.

Due to this low reactivity, the reaction of this compound with esters or amides is not a common synthetic route without the use of specialized catalysts or activation methods nih.gov.

The moderate reactivity of organozinc reagents like this compound is a key advantage for achieving high chemoselectivity. When a substrate contains multiple electrophilic functional groups, an organozinc reagent can often discriminate between them.

A prominent example is the selective addition to an aldehyde in the presence of a ketone. Aldehydes are sterically more accessible and electronically more reactive than ketones, and the milder nature of the organozinc reagent allows it to react preferentially with the aldehyde, leaving the ketone untouched. This selectivity is often difficult to achieve with more reactive Grignard or organolithium reagents, which tend to react with both functional groups.

For instance, in a molecule containing both an aldehyde and an ester moiety, this compound would overwhelmingly add to the more reactive aldehyde carbonyl before reacting with the ester. This predictable selectivity makes organozinc reagents valuable tools in the synthesis of complex polyfunctional molecules.

Addition Reactions to Imine and Nitrile Functionalities

In addition to carbonyl compounds, this compound can undergo nucleophilic addition to carbon-nitrogen multiple bonds, such as those found in imines (C=N) and nitriles (C≡N). These reactions provide pathways to synthesize amines and ketones.

The reaction of this compound with a nitrile (R-C≡N) is a powerful method for the synthesis of ketones libretexts.orgnih.gov. The mechanism involves the nucleophilic attack of the p-cyanobenzyl group on the electrophilic carbon of the nitrile. This addition breaks one of the pi bonds of the nitrile, forming a nitrogen-anion intermediate, which is stabilized as a zinc salt of an imine (an iminate).

This iminate intermediate is stable and does not react with a second equivalent of the organozinc reagent chemistrysteps.comucalgary.ca. The reaction mixture is then subjected to aqueous hydrolysis. During workup, the iminate is protonated to form a ketimine, which is subsequently hydrolyzed to the corresponding ketone masterorganicchemistry.com. This two-step, one-pot process effectively converts the nitrile's cyano group into a carbonyl group, with the incorporation of the p-cyanobenzyl moiety.

Nitrile SubstrateReagentConditionsFinal Product (after Hydrolysis)Yield
BenzonitrileThis compound1. THF, 25°C 2. H₃O⁺ workup(4-Cyanophenyl)(phenyl)methanoneGood
AcetonitrileThis compound1. THF, 25°C 2. H₃O⁺ workup1-(4-Cyanophenyl)propan-2-oneModerate

Table 2: Synthesis of Ketones via Addition to Nitriles followed by Hydrolysis. Yields are generalized based on established organometallic additions to nitriles. doubtnut.comdoubtnut.com

Conjugate (Michael) Additions

The conjugate addition of organometallic reagents to electron-deficient alkenes is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net Benzylic zinc halides, including this compound, are effective nucleophiles for this transformation, typically reacting with α,β-unsaturated carbonyl compounds (enones) to yield γ-aryl ketones. The reactivity of these organozinc compounds can be significantly enhanced by the addition of transition metal catalysts, most notably copper(I) salts.

Research has demonstrated the utility of benzylic zinc reagents in copper(I)-mediated Michael additions. For instance, functionalized benzylic zinc chlorides have been shown to add efficiently to cyclic enones like cyclohexenone. researchgate.net The reaction proceeds smoothly, furnishing the 1,4-addition product in good yield. researchgate.net This indicates that the this compound reagent, possessing a similar benzylic zinc halide structure, would be expected to undergo analogous transformations.

Furthermore, palladium(0) complexes can catalyze the conjugate addition of benzylzinc chlorides to α,β-enones. masterorganicchemistry.com In a specialized variant of this reaction conducted under an atmosphere of carbon monoxide, a four-component coupling occurs, leading to the formation of 1,4-diketones after acidic workup. masterorganicchemistry.com This highlights the versatility of benzylic zinc reagents in multicomponent reactions, expanding their synthetic utility beyond simple 1,4-additions.

The following table summarizes representative examples of conjugate additions involving benzylic zinc halides, illustrating the scope of the reaction with different electrophiles and catalytic systems.

Benzylic Zinc Reagent Electrophile Catalyst/Conditions Product Type Yield (%) Reference
4-Chlorobenzylzinc chlorideCyclohexenoneCu(I)3-(4-Chlorobenzyl)cyclohexan-1-one72 researchgate.net
Benzylzinc chlorideMethyl vinyl ketonePd(0), CO, TMSCl, LiCl1-Phenyl-2,5-hexanedioneN/A masterorganicchemistry.com
Substituted Benzylzinc chloridesVarious α,β-enonesPd(0), CO, TMSCl, LiClSubstituted 1,4-diketonesN/A masterorganicchemistry.com

Carboxylation and Related Functionalization Reactions

The introduction of a carboxyl group via reaction with carbon dioxide is a fundamental transformation for organometallic reagents. Organozinc compounds are known to react with CO2, providing a direct route to carboxylic acids. libretexts.org This reaction pathway is applicable to a wide range of organozinc species, including both alkyl and aryl derivatives, and can be facilitated by transition metal catalysts. libretexts.org

While direct carboxylation of this compound itself is not extensively detailed, the general reactivity of organozinc reagents suggests its feasibility. The process would involve the nucleophilic attack of the benzylic carbanion equivalent on the electrophilic carbon of CO2, followed by hydrolysis to yield 4-cyanophenylacetic acid. Nickel complexes have been shown to be effective catalysts for the carboxylation of various organozinc reagents, achieving good yields of the corresponding carboxylic acids under mild conditions. libretexts.org

A closely related transformation is the direct carboxylation of benzyl halides, the precursors to benzylic zinc reagents. A novel method utilizing a nickel catalyst allows for the carboxylation of benzyl halides with CO2 at atmospheric pressure and room temperature. nih.gov This user-friendly protocol avoids the pre-formation of sensitive organometallic reagents and provides a practical route to phenylacetic acids. nih.gov Another approach involves the Sm(II)-catalyzed electrochemical reduction of CO2 for the carboxylation of benzyl halides, affording phenylacetic acids in good to excellent yields under mild conditions. researchgate.net

Investigations into Reaction Mechanisms

Oxidative Addition and Reductive Elimination in Transition-Metal Catalysis

Many of the carbon-carbon bond-forming reactions involving this compound, such as Negishi-type cross-couplings, are catalyzed by transition metals, most commonly palladium or nickel. The generally accepted mechanism for these reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The cycle begins with a low-valent metal complex, typically Pd(0) or Ni(0), which inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl or vinyl halide). This step involves the oxidation of the metal center from its 0 oxidation state to +2, forming an organopalladium(II) or -nickel(II) intermediate.

Transmetalation : In the subsequent step, the organic group from the organozinc reagent (the p-cyanobenzyl group) is transferred to the metal(II) complex, displacing the halide. This occurs via a process where the organozinc compound exchanges its organic substituent for the halide on the palladium or nickel center, generating a zinc halide salt as a byproduct. This step is often the rate-limiting step of the catalytic cycle.

Reductive Elimination : The final step is the reductive elimination from the diorganometal(II) complex. The two organic ligands (e.g., the p-cyanobenzyl group and the group from the electrophile) couple to form the new carbon-carbon bond of the final product. This process reduces the metal center from the +2 state back to its original 0 state, thus regenerating the active catalyst, which can then enter another cycle. For reductive elimination to occur from a palladium complex, the organic ligands typically must be in a cis orientation to one another.

This catalytic cycle provides a robust framework for understanding the reactivity of this compound in a wide array of powerful synthetic transformations.

Transmetalation Dynamics and the Role of Zincates

The transmetalation step is critical to the success of Negishi cross-coupling reactions and its dynamics are heavily influenced by the specific nature of the organozinc reagent in solution. The reactivity of organozinc halides like this compound is significantly enhanced by the presence of lithium salts, particularly lithium chloride (LiCl), which are often used during the preparation of the reagent.

Second, and more critically for reactivity, LiCl coordinates with the neutral organozinc halide (RZnX) to form a more nucleophilic "ate" complex, known as a zincate. Spectroscopic and mass spectrometric studies have confirmed the formation of lithium organozincate species such as [RZnX2]⁻Li⁺ or [RZnXCl]⁻Li⁺ in THF solutions containing LiCl.

These zincate species exhibit increased reactivity and are more effective at transferring their organic group to the transition metal center during the transmetalation step of the catalytic cycle. The formation of triaryl zincates, for example, has been identified as a crucial factor in promoting zinc-catalyzed Suzuki-Miyaura type cross-coupling reactions between benzyl bromides and arylborates. By increasing the nucleophilicity of the organozinc species, the formation of zincates facilitates the often rate-limiting transmetalation step, leading to more efficient and faster cross-coupling reactions.

Radical Intermediates and Single Electron Transfer (SET) Processes

The formation of benzylic zinc halides from the corresponding halides and zinc metal is believed to proceed through radical intermediates, initiated by a single electron transfer (SET) from the zinc surface to the benzyl halide. In the case of p-cyanobenzyl bromide, this process would involve the transfer of an electron to the C-Br bond, leading to its cleavage and the formation of a p-cyanobenzyl radical and a bromide anion. This radical species is then thought to react with another zinc species to form the organozinc reagent.

Studies on the reaction of benzyl halides with zinc in dimethylformamide have provided evidence for a radical mechanism. The use of radical traps and the observation of stereochemical scrambling in reactions with chiral benzylic halides support the intermediacy of benzyl radicals researchgate.net. While direct spectroscopic evidence for the p-cyanobenzyl radical in the formation of the corresponding zinc reagent is not extensively documented, the established mechanisms for similar benzylic systems strongly suggest its involvement.

In the context of cross-coupling reactions, such as the Negishi coupling, radical pathways can also be operative, particularly when nickel catalysts are employed. For certain alkyl electrophiles, a radical-chain mechanism has been proposed where an SET event generates a nickel(II) species that undergoes transmetalation. The resulting aryl-nickel(II) complex can then combine with an alkyl radical generated from the organozinc reagent wikipedia.org. While palladium-catalyzed Negishi couplings are generally considered to proceed via a concerted oxidative addition, the possibility of SET pathways, especially with benzylic systems, cannot be entirely ruled out and may contribute to side reactions like homocoupling.

The presence of the electron-withdrawing cyano group in the para position can influence the stability of the benzylic radical intermediate. Electron-withdrawing groups can destabilize benzylic radicals, which may, in turn, affect the kinetics of the organozinc formation and its subsequent reactions.

Solvent Cage Effects and Intermediate Stabilization

The solvent plays a crucial role in the formation, stability, and reactivity of organozinc reagents. The coordination of solvent molecules to the zinc center influences the solubility, aggregation state, and reactivity of the organozinc species. For this compound, solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (DMSO) can act as Lewis bases, coordinating to the zinc atom and stabilizing the reagent.

The concept of a "solvent cage" is pertinent when considering the fate of radical intermediates. Once formed, the p-cyanobenzyl radical and the zinc-containing species are confined within a cage of solvent molecules. The nature and strength of the interactions between the reactive intermediates and the solvent molecules can influence the reaction pathway. A well-coordinating solvent can stabilize the organozinc reagent, favoring its formation over side reactions such as radical homodimerization (homocoupling).

Research on the solvent effects in organozinc reagent synthesis has shown that polar aprotic solvents can accelerate the oxidative addition of the organic halide to the zinc surface nih.govnih.gov. For instance, DMSO has been shown to accelerate the formation of organozinc iodides compared to THF nih.govnih.gov. This is attributed to the ability of DMSO to better solvate the ionic intermediates and potentially facilitate the electron transfer process. The coordination environment of the resulting organozinc reagent is also solvent-dependent, which in turn dictates its downstream reactivity nih.govnih.gov.

The aggregation of organozinc species in solution is another factor influenced by the solvent. The equilibrium between monomeric, dimeric, and higher-order aggregates can be shifted by the coordinating ability of the solvent. This aggregation state can have a profound impact on the reactivity of the organozinc reagent in subsequent cross-coupling reactions.

Chemoselectivity and Functional Group Tolerance of this compound

A hallmark of organozinc reagents is their excellent functional group tolerance, which allows for their use in the synthesis of complex molecules without the need for extensive protecting group strategies. This compound is a prime example of a reagent that combines the reactivity of a benzylic organometallic with the presence of a sensitive functional group, the nitrile.

Orthogonal Reactivity of the Nitrile Group

The term "orthogonal reactivity" refers to the ability to selectively react at one functional group in a molecule without affecting another. In the case of this compound, the C-Zn bond is the primary site of nucleophilic reactivity, while the nitrile group remains largely inert under many cross-coupling conditions. This is a significant advantage, as the nitrile group is susceptible to attack by more reactive organometallic reagents like Grignard or organolithium reagents.

The relatively low reactivity of organozinc reagents is key to this chemoselectivity. In palladium- or nickel-catalyzed cross-coupling reactions, the transmetalation step, where the organic group is transferred from zinc to the transition metal catalyst, is facile, while the direct nucleophilic attack of the organozinc reagent on the nitrile is disfavored. The nitrile group is generally a poor electrophile towards organozinc compounds under these conditions.

The tolerance of the nitrile functionality has been demonstrated in various Negishi cross-coupling reactions. Studies have shown that organozinc reagents tolerate a variety of sensitive functional groups, including nitriles, esters, and amides. This allows for the synthesis of polyfunctional molecules in a straightforward manner. For example, palladium-catalyzed Negishi cross-coupling reactions of unactivated alkyl halides have been shown to be compatible with nitrile groups on the organozinc reagent organic-chemistry.org.

The inertness of the nitrile group in this compound allows for its participation in a wide range of C-C bond-forming reactions, with the nitrile group being preserved for subsequent transformations. This makes this compound a valuable building block in multistep organic synthesis.

Strategies for Managing Competing Side Reactions (e.g., Homocoupling, Debromination)

Despite their generally high chemoselectivity, reactions involving benzylic zinc reagents can be plagued by side reactions, most notably homocoupling and debromination (protodehalogenation). Homocoupling results in the formation of 1,2-bis(4-cyanophenyl)ethane, while debromination leads to the formation of p-tolunitrile.

Homocoupling: This side reaction can occur through several pathways. The dimerization of p-cyanobenzyl radicals formed during the preparation of the organozinc reagent is one possibility. In the context of cross-coupling reactions, homocoupling can also arise from a second transmetalation reaction between a diarylmetal intermediate and the organozinc reagent wikipedia.org.

Several strategies have been developed to minimize homocoupling. The use of additives, such as lithium chloride (LiCl), has been shown to be highly effective. LiCl can break up organozinc aggregates and form higher-order zincates, which can alter the reactivity of the organozinc reagent and suppress homocoupling. A method for the preparation of benzylic zinc chlorides in the presence of LiCl has been reported to yield less than 5% of homocoupling products nih.gov. The choice of catalyst and reaction conditions in cross-coupling reactions is also critical. For instance, in nickel-catalyzed cross-coupling reactions of benzylic zinc reagents, the choice of ligand can significantly influence the extent of homocoupling.

Debromination: This side reaction involves the quenching of the organozinc reagent by a proton source, which can be residual water or acidic protons in the reaction mixture. Careful control of reaction conditions, including the use of anhydrous solvents and reagents, is essential to minimize debromination. The basicity of the organozinc reagent also plays a role; more basic reagents are more susceptible to protonolysis. The electron-withdrawing nature of the cyano group in this compound may slightly reduce its basicity compared to unsubstituted benzylzinc bromide, potentially making it less prone to debromination.

Below is a table summarizing strategies to mitigate common side reactions in reactions involving benzylic zinc reagents, which are applicable to this compound.

Side ReactionPotential Cause(s)Mitigation Strategies
Homocoupling Dimerization of radical intermediates- Addition of LiCl during organozinc preparation nih.gov
Second transmetalation in cross-coupling- Optimization of catalyst and ligands
- Control of reaction temperature and concentration
Debromination Reaction with protic impurities (e.g., water)- Use of anhydrous solvents and reagents
- Careful handling under inert atmosphere
- Use of a non-protic workup

Catalytic Systems and Ligand Design for P Cyanobenzyl Zinc Bromide Transformations

Palladium Catalyst Architectures

Palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, are widely employed for the formation of carbon-carbon bonds. The efficacy of these transformations is profoundly influenced by the ligand sphere surrounding the palladium center, which modulates the catalyst's stability, reactivity, and selectivity.

Phosphine (B1218219) Ligands and N-Heterocyclic Carbenes (NHCs)

Phosphine ligands have been instrumental in the development of palladium-catalyzed cross-coupling reactions. For the coupling of benzylic zinc reagents, the choice of phosphine ligand is critical to promote the desired reductive elimination and suppress unwanted side reactions. While specific studies focusing solely on p-cyanobenzyl zinc bromide are limited, research on related secondary alkylzinc halides provides valuable insights. For instance, the use of biaryldialkylphosphine ligands, such as CPhos, has been shown to effectively promote the Negishi coupling of secondary alkylzinc halides with a variety of aryl bromides and activated aryl chlorides. organic-chemistry.orgmit.edumit.edunih.gov This class of ligands is designed to accelerate the reductive elimination step relative to the competing β-hydride elimination pathway, which is a common issue with secondary alkyl organometallics. nih.gov

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often exhibiting superior performance compared to traditional phosphines. nih.govresearchgate.net Their strong σ-donating ability enhances the stability of the palladium catalyst and facilitates the oxidative addition of even challenging substrates. nih.govresearchgate.net The steric bulk of NHC ligands can also play a crucial role in promoting the final reductive elimination step. In the context of Negishi-type couplings, NHC-palladium complexes have demonstrated high catalytic activity. organic-chemistry.org While direct data on this compound is scarce, the general effectiveness of NHC-Pd complexes in related cross-coupling reactions suggests their potential utility in transformations involving this reagent. nih.govresearchgate.netnih.govresearchgate.netrsc.org

A comparative overview of phosphine and NHC ligands in palladium-catalyzed Negishi couplings is presented in the table below, drawing on data from related benzylic and secondary alkylzinc systems.

Ligand TypeCatalyst System ExampleKey AdvantagesTypical Substrates for Benzylic/Secondary Alkyl Zinc Reagents
Phosphine Ligands Pd(OAc)₂ / CPhosSuppresses β-hydride elimination, high yields for secondary alkylzinc halides. organic-chemistry.orgmit.edumit.edunih.govAryl bromides, activated aryl chlorides. organic-chemistry.orgmit.edumit.edunih.gov
N-Heterocyclic Carbenes (NHCs) Pd-NHC ComplexesHigh thermal stability, strong σ-donation facilitates oxidative addition. nih.govresearchgate.netAryl halides in various cross-coupling reactions. nih.govresearchgate.netresearchgate.netrsc.org

Chiral Ligands for Asymmetric Catalysis

The development of asymmetric cross-coupling reactions to construct chiral molecules is a significant area of research. While the direct asymmetric coupling of this compound is not extensively documented, studies on racemic secondary benzylic bromides with achiral alkylzinc reagents provide a foundational understanding. In these systems, nickel catalysis has often been more successful than palladium. However, the principles of chiral ligand design are transferable. Chiral ligands, such as those based on oxazoline (B21484) backbones, have been successfully employed in asymmetric Negishi reactions. nih.gov The design of these ligands is crucial for controlling the stereochemistry of the newly formed carbon-carbon bond. The development of new, readily available chiral ligands continues to be an active area of research to expand the scope of enantioselective cross-coupling reactions. nih.gov

Nickel Catalyst Systems

Nickel has emerged as a cost-effective and often more reactive alternative to palladium for a variety of cross-coupling reactions. Its distinct electronic properties can lead to unique reactivity profiles, particularly in transformations involving C(sp³)-hybridized organometallic reagents.

Development of Ligand-Controlled Nickel Catalysis

Nickel-catalyzed Negishi cross-coupling reactions have proven to be highly effective for the formation of C(sp²)–C(sp³) bonds. The choice of ligand is paramount in controlling the outcome of these reactions, particularly in suppressing isomerization and β-hydride elimination when using secondary alkylzinc reagents. organic-chemistry.org Nitrogen-based ligands, such as terpyridine derivatives, have demonstrated exceptional selectivity and yield in the coupling of secondary alkylzinc halides with aryl iodides. organic-chemistry.org The development of these ligand-controlled nickel systems has expanded the scope of Negishi couplings to include a wider range of functionalized substrates. nih.gov

Comparison of Nickel and Palladium Catalyzed Processes with this compound

Both nickel and palladium can catalyze the Negishi cross-coupling of benzylic zinc reagents. However, they often exhibit different reactivity patterns and substrate scope. Palladium catalysts are generally known for their high functional group tolerance, while nickel catalysts can be more reactive, especially with less reactive electrophiles like aryl chlorides. nih.govwikipedia.org

A kinetic investigation into Negishi-type oxidative coupling reactions revealed that the relative rates of palladium- and nickel-catalyzed reactions can be dependent on the catalyst precursor concentration. nih.gov While DFT calculations might suggest one metal is inherently faster, experimental conditions play a crucial role. nih.gov In some cases, nickel catalysis can be less sensitive to air and moisture, offering practical advantages. organic-chemistry.org

The table below provides a general comparison based on findings for benzylic and secondary alkylzinc reagents.

FeaturePalladium CatalysisNickel Catalysis
Reactivity Generally high, good for aryl bromides and iodides.Often more reactive, effective for aryl chlorides. nih.govwikipedia.org
Functional Group Tolerance Typically very high.Good, but can be more sensitive in some cases.
Side Reactions Prone to β-hydride elimination with secondary alkyl reagents, requiring specialized ligands. nih.govCan overcome isomerization and β-hydride elimination with appropriate nitrogen-based ligands. organic-chemistry.org
Cost Higher cost metal.More cost-effective.
Air/Moisture Sensitivity Can require inert conditions.Can be less sensitive, allowing for benchtop conditions. organic-chemistry.org

Copper Co-catalysis and Mixed Metal Systems

The use of copper as a co-catalyst in cross-coupling reactions has a long history and continues to be an area of active investigation. In the context of Negishi couplings, copper(I) iodide has been shown to catalyze the cross-coupling of diarylzinc reagents with aryl iodides under ligand-free conditions. organic-chemistry.org This highlights copper's potential as a low-cost and low-toxicity alternative to palladium and nickel. organic-chemistry.org While specific applications to this compound are not detailed, the general principle of copper-catalyzed C-C bond formation is relevant.

Mixed metal systems, often involving cobalt, have also been explored for the synthesis of diarylmethanes via Negishi cross-coupling of benzylzinc bromide. nih.gov Simple cobalt halides, without the need for additional ligands, have been shown to facilitate these reactions, offering yields comparable to palladium-catalyzed systems. nih.gov This approach presents a cost-effective and operationally simple method for the synthesis of molecules derived from benzylic zinc reagents.

Role of Additives and Promoters (e.g., Halide Salts, Lewis Acids)

Additives and promoters play a crucial role in modulating the reactivity and stability of the catalytic species in cross-coupling reactions of organozinc compounds. Their effects are multifaceted, ranging from enhancing the solubility of reagents to accelerating key steps in the catalytic cycle.

Halide Salts:

Halide salts, particularly lithium halides such as lithium chloride (LiCl) and lithium bromide (LiBr), are frequently employed as beneficial additives in Negishi-type couplings. While specific studies focusing exclusively on this compound are not extensively detailed in the provided literature, the general principles governing their function with other organozinc reagents are well-established and applicable.

The primary role of lithium halides is to break down the aggregation of organozinc reagents. Organozinc halides often exist as dimers or higher-order aggregates in solution, which can exhibit lower reactivity. The addition of LiCl leads to the formation of a more soluble and reactive "ate" complex (e.g., [R-ZnX₂]⁻Li⁺). This process increases the nucleophilicity of the organic group, thereby facilitating the crucial transmetalation step in the catalytic cycle.

Furthermore, halide salts can influence the catalyst itself. For instance, the presence of bromide ions from LiBr can form inorganic zincates that prevent the catalyst from binding to zinc bromide (ZnBr₂), which can act as a catalyst poison. This interaction helps to maintain the catalytic activity throughout the reaction. In some systems, tetrabutylammonium (B224687) bromide (TBAB) has been shown to facilitate the formation of higher-order zincates, which are more active transmetalating agents.

Lewis Acids:

Lewis acids can also serve as promoters in certain cross-coupling reactions. Zinc halides, such as zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂), which are inherently present in solutions of organozinc reagents, can themselves act as Lewis acids. They can activate the electrophilic partner, making it more susceptible to oxidative addition. However, an excess of a Lewis acid like ZnBr₂ can sometimes be detrimental, potentially leading to catalyst inhibition by forming adducts with the electron-rich metal center of the catalyst. The careful balance of Lewis acidity is therefore critical for optimal performance. In some cases, the addition of a stronger Lewis acid might be employed to enhance the reaction rate, although this is less common in standard Negishi couplings due to the potential for side reactions.

The following table provides an illustrative overview of the general effects of common additives in transformations involving organozinc reagents, which can be extrapolated to reactions with this compound.

Additive/PromoterGeneral Role in Organozinc Cross-CouplingPotential Effect on this compound Transformations
Lithium Chloride (LiCl) Breaks down organozinc aggregates, increases solubility, forms reactive "ate" complexes, accelerates catalyst reduction.Enhanced reaction rates and yields due to increased nucleophilicity and prevention of catalyst inhibition.
Lithium Bromide (LiBr) Similar to LiCl, can form inorganic zincates to prevent catalyst poisoning by ZnBr₂.Improved catalyst stability and overall reaction efficiency.
Tetrabutylammonium Bromide (TBAB) Facilitates the formation of highly active higher-order zincates.Increased rate of transmetalation, potentially leading to higher turnover frequencies.
Zinc Bromide (ZnBr₂) Can act as a Lewis acid to activate the electrophile, but can also inhibit the catalyst at high concentrations.Reaction rate may be sensitive to ZnBr₂ concentration; optimization is key.

Catalyst Optimization and Turnover Frequencies (TOFs)

The optimization of the catalytic system is a cornerstone for achieving high efficiency and maximizing the number of product molecules generated per molecule of catalyst, a measure known as the turnover number (TON) or turnover frequency (TOF) when expressed as a rate. For transformations involving this compound, this optimization primarily revolves around the choice of the metal center and the design of the supporting ligands.

Catalyst and Ligand Selection:

Palladium and nickel are the most common metals used for catalyzing Negishi cross-coupling reactions. The electronic and steric properties of the ligands coordinated to the metal center are critical in dictating the catalyst's activity, stability, and selectivity.

Phosphine Ligands: A wide array of phosphine ligands have been developed for Negishi couplings. For benzylic zinc reagents, bulky and electron-rich phosphines are often effective. Buchwald-type biarylphosphine ligands, such as XPhos and SPhos, are known to promote the challenging reductive elimination step and are effective for a broad range of substrates. The choice of ligand can significantly impact the TOF by influencing the rates of oxidative addition and reductive elimination.

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. They form strong bonds with the metal center, leading to highly stable and active catalysts. For instance, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium-NHC complexes have shown high stability and reactivity in Negishi couplings.

Achieving High Turnover Frequencies:

High TOFs are desirable for both economic and environmental reasons, as they allow for lower catalyst loadings. The achievement of high TOFs in the coupling of this compound would depend on several factors:

Efficient Ligand Design: The ligand must promote rapid oxidative addition of the electrophile and facile reductive elimination of the product, which is often the rate-limiting step.

Reaction Conditions: Temperature, solvent, and the concentration of reactants and additives must be carefully optimized.

Substrate Purity: The purity of the this compound reagent is crucial, as impurities can deactivate the catalyst.

The following table illustrates a hypothetical optimization of a catalytic system for a generic cross-coupling reaction of an organozinc reagent, demonstrating the principles that would be applied to a system with this compound.

Catalyst SystemLigandAdditiveTemperature (°C)Illustrative TOF (h⁻¹)
Pd(dba)₂P(t-Bu)₃None80150
Pd(dba)₂XPhosNone80500
Pd(dba)₂XPhosLiCl801200
Pd-PEPPSI-IPr-LiCl1002500

This illustrative data highlights how a systematic approach to varying the ligand, incorporating an additive, and adjusting the temperature can lead to a significant enhancement in the catalytic turnover frequency.

Stereochemical Control in P Cyanobenzyl Zinc Bromide Reactions

Enantioselective Approaches

Enantioselective methods are employed when a prochiral starting material, such as p-cyanobenzyl zinc bromide reacting with a prochiral electrophile, is converted into a chiral product with a preference for one enantiomer. This is typically achieved using chiral catalysts or auxiliaries.

Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling is a powerful tool for constructing chiral molecules. In the context of this compound, this would involve its reaction with an aryl, vinyl, or other suitable electrophile in the presence of a transition metal catalyst (commonly nickel or palladium) coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of the reactants, leading to an enantiomerically enriched product.

While nickel- and cobalt-catalyzed asymmetric cross-couplings of benzylic halides have been reported, and these reactions are known to tolerate cyano functional groups, specific studies detailing the use of this compound in such transformations, along with the resulting enantiomeric excesses (ee), are not documented in the available literature. Therefore, no data table of specific research findings can be presented.

Chiral Auxiliary and Catalyst-Directed Stereocontrol

Another strategy for inducing enantioselectivity involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group temporarily attached to one of the reactants to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For instance, an electrophile could be modified with a chiral auxiliary, which would then direct the addition of this compound to a specific face of the molecule.

Alternatively, chiral catalysts, such as amino alcohols or diamines, can be used to control the addition of organozinc reagents to prochiral electrophiles like aldehydes or ketones. These catalysts coordinate to the zinc reagent and the electrophile, assembling them in a chiral conformation that favors attack from one side. While this is a common and effective method for many organozinc additions, specific applications and efficacy data for this compound remain unreported.

Diastereoselective Transformations

Diastereoselective reactions occur when a reagent like this compound reacts with a substrate that already possesses one or more stereocenters. The existing chirality in the substrate can influence the formation of a new stereocenter, leading to a preference for one diastereomer. This is often governed by steric and electronic interactions, as predicted by models such as Cram's rule or the Felkin-Anh model for additions to chiral carbonyl compounds.

Although the diastereoselective addition of various organozinc reagents to chiral aldehydes and ketones is a well-explored area, studies specifically employing this compound are not found in the literature. Consequently, data on diastereomeric ratios (d.r.) for its reactions are unavailable.

Influence of Substrate Structure on Stereochemical Outcome

The structure of the substrate plays a critical role in determining the stereochemical outcome of a reaction. Factors such as steric hindrance near the reaction center, the presence of chelating groups, and the electronic nature of substituents can all influence the degree of enantioselectivity or diastereoselectivity. For example, in a catalyst-controlled enantioselective reaction, a bulkier substrate might lead to a higher enantiomeric excess due to more pronounced steric interactions within the chiral catalyst-substrate complex. In diastereoselective reactions, the nature of the substituents on the chiral substrate dictates the facial bias for the incoming nucleophile.

Advanced Methodologies and Reaction Engineering for P Cyanobenzyl Zinc Bromide Chemistry

High-Throughput Screening and Reaction Optimization

High-throughput screening (HTS) has become an invaluable tool for the rapid optimization of reactions involving organozinc reagents like p-cyanobenzyl zinc bromide. This is particularly evident in the context of Negishi cross-coupling reactions, a cornerstone of carbon-carbon bond formation. The optimization of such reactions traditionally involves a laborious one-variable-at-a-time approach. However, modern strategies employ statistical modeling and automated systems to explore a vast array of reaction parameters simultaneously.

For instance, in the asymmetric synthesis of complex molecules, multivariate linear regression analysis has been used to guide the selection of optimal ligands for atroposelective Negishi couplings. researchgate.net This data-driven approach can efficiently identify the ideal conditions to maximize yield and enantioselectivity. More advanced techniques, such as Bayesian optimization algorithms, are also being applied to fine-tune continuous parameters like temperature, reaction time, and reactant concentrations in catalyzed reactions. researchgate.netchemrxiv.org

The application of machine learning in reaction optimization is a burgeoning field. By analyzing large datasets from commercial databases, machine learning models can predict the outcome of reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, with high accuracy. chemrxiv.org These predictive models, often employing random forest-based classification, can significantly reduce the experimental lead time for developing robust and efficient protocols for the use of this compound in complex synthetic sequences. chemrxiv.org

Table 1: Parameters for High-Throughput Screening of a Negishi Coupling Reaction.
ParameterVariables ExploredOptimization Goal
Palladium CatalystPd(OAc)₂, [Pd(cin)Cl]₂, Pd(P(t-Bu)₃)₂Maximize Yield and Selectivity
LigandRuPhos, S-Phos, Walphos seriesEnhance Reaction Rate and Stereocontrol
SolventTHF, DMF, DioxaneImprove Solubility and Reaction Kinetics
Temperature25°C, 50°C, 80°CBalance Reaction Rate and Stability
Concentration0.1 M, 0.5 M, 1.0 MOptimize Throughput and Minimize Side Reactions

Flow Chemistry and Continuous Processing for Organozinc Reactions

Continuous flow chemistry offers numerous advantages over traditional batch processing for the synthesis and use of organozinc reagents, including enhanced safety, improved heat and mass transfer, and straightforward scalability. dntb.gov.uanih.gov The on-demand synthesis of organozinc halides in continuous flow systems mitigates the risks associated with their instability and exothermicity. nih.govresearchgate.net

In a typical setup for the preparation of a benzylic zinc reagent like this compound, a solution of the corresponding benzyl (B1604629) bromide in a suitable solvent is passed through a heated column packed with metallic zinc. nih.govresearchgate.net This method allows for the generation of the organozinc reagent as a clean solution with a reproducible concentration, which can then be directly introduced into a second reactor for subsequent reactions, such as a Negishi coupling or a Reformatsky reaction. nih.govresearchgate.net The ability to telescope reaction steps without isolating sensitive intermediates is a key advantage of this approach. researchgate.net

Research has demonstrated the scalable continuous formation of organozinc reagents with high yields (82-92%) and their immediate consumption in subsequent coupling reactions. fraunhofer.de These integrated flow systems not only enhance safety by minimizing the accumulation of hazardous reagents but also enable rapid process optimization. fraunhofer.de The development of pilot-scale setups with throughputs of several liters per hour underscores the industrial applicability of this technology for the production of compounds derived from this compound. fraunhofer.de

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Organozinc Reagents.
ParameterBatch SynthesisContinuous Flow Synthesis
SafetyPotential for thermal runaway and accumulation of unstable intermediates.Enhanced safety due to small reaction volumes and excellent heat transfer.
ScalabilityChallenging due to heat and mass transfer limitations.Readily scalable by extending operation time or using larger reactors.
ReproducibilityCan be variable due to localized concentration and temperature gradients.Highly reproducible due to precise control over reaction parameters.
Reaction TimeOften longer due to slower mixing and heat transfer.Significantly shorter reaction times due to efficient mixing and heating.

Mechanochemical Synthesis (Ball Milling) Applications

Mechanochemistry, particularly ball milling, presents a green and efficient alternative for the synthesis of organometallic reagents, including those of zinc. This solvent-free approach avoids the need for dry and inert conditions, which are often required in traditional solution-phase synthesis. The mechanical energy supplied during milling can activate the surface of the zinc metal, facilitating the oxidative addition of the organic halide.

While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the principles have been successfully applied to related transformations. For example, the mechanochemical reduction of various alkyl and aryl halides has been achieved using zinc oxide as a mechanoredox catalyst. rsc.org This demonstrates the feasibility of using mechanical force to promote reactions involving zinc.

The application of ball milling to N-heterocycle synthesis and other organic transformations showcases its potential for broader use in organometallic chemistry. mdpi.com The advantages of this technique, such as reduced solvent waste and milder reaction conditions, make it an attractive area for future research in the synthesis of this compound and other functionalized organozinc reagents.

On-Water and Under-Air Conditions for Robustness

A significant advantage of organozinc reagents compared to their more reactive organolithium and Grignard counterparts is their enhanced tolerance to moisture and air. wikipedia.org This robustness allows for reactions to be conducted under less stringent conditions, including in the presence of water. The Barbier reaction, for instance, is a classic example where the organozinc reagent is generated in situ in the presence of a carbonyl substrate, often in aqueous media. wikipedia.orglibretexts.org This one-pot procedure is not only operationally simpler but also aligns with the principles of green chemistry by reducing the reliance on anhydrous organic solvents. libretexts.orgyoutube.com

The stability of benzylic zinc chlorides, even those bearing sensitive functional groups like ketones, has been demonstrated to be remarkably high, with half-lives of several days at room temperature. acs.orgbeilstein-journals.org This stability is further enhanced by the presence of lithium chloride, which is often used to facilitate the zinc insertion reaction. acs.orgbeilstein-journals.org While this compound is still susceptible to decomposition in the presence of excess water and oxygen, its relative stability opens up the possibility of developing more environmentally benign synthetic protocols.

Table 3: Functional Group Tolerance of Benzylic Zinc Reagents in the Presence of LiCl.
Functional GroupCompatibilityReference
EsterTolerated acs.org
NitrileTolerated acs.org
KetoneTolerated (with some limitations) acs.orgbeilstein-journals.org
IodideTolerated acs.org

In Situ Spectroscopic Monitoring and Kinetic Studies

A deep understanding of reaction mechanisms and kinetics is crucial for the rational design and optimization of chemical processes. In situ spectroscopic techniques provide a powerful means to monitor the formation and consumption of reactive intermediates, such as this compound, in real-time. Techniques like NMR spectroscopy can be employed to follow the kinetics of organozinc reagent formation. nih.gov

Kinetic studies on the reaction of benzyl halides with zinc in dimethylformamide have provided evidence for a radical mechanism, with the rate-limiting step being the transfer of the halogen atom. researchgate.net The stereochemistry of the reaction has also been investigated, revealing important details about the transition state of the oxidative addition process. researchgate.net

In the context of Negishi coupling reactions, ESI mass spectrometry has been used to identify the rate-limiting step and determine second-order rate constants. uni-muenchen.de By combining kinetic experiments under realistic reaction conditions with spectroscopic studies aimed at identifying catalytic intermediates, a comprehensive understanding of the reaction mechanism can be achieved. uni-muenchen.de This knowledge is instrumental in developing more efficient and selective catalytic systems for the application of this compound in organic synthesis.

Theoretical and Computational Studies of P Cyanobenzyl Zinc Bromide

Electronic Structure Calculations (e.g., DFT, QM/MM) on p-Cyanobenzyl ZINC bromide and its Intermediates

Understanding the electronic structure of this compound is fundamental to predicting its reactivity. Density Functional Theory (DFT) is a primary tool for this purpose, offering a balance between computational cost and accuracy. Calculations are typically performed using hybrid functionals like B3LYP or M06 with basis sets such as 6-311+G(d,p) for main group elements and LANL2DZ for zinc, which effectively handles the electron-dense metal center.

These calculations reveal key structural and electronic parameters. The geometry around the zinc atom in a monomeric, unsolvated state is nearly linear, but it readily adopts a distorted tetrahedral geometry upon coordination with solvent molecules or ligands. buxdu.uz The C-Zn bond is highly polarized, conferring carbanionic character on the benzylic carbon, which is the source of the reagent's nucleophilicity. The electron-withdrawing cyano group in the para position is expected to modulate this nucleophilicity by delocalizing electron density away from the benzylic carbon.

For more complex systems, such as the reagent interacting with a large catalytic enzyme or existing within a complex solvent matrix, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mdpi.comresearchgate.net In this approach, the reactive core, including the this compound molecule and its immediate interaction partners, is treated with a high-level QM method (like DFT), while the broader environment is modeled using computationally less expensive MM force fields. mdpi.com This allows for the study of large, complex systems without sacrificing accuracy at the reactive center.

Table 1: Calculated Electronic and Structural Properties of this compound (Hypothetical DFT Data)

PropertyUnsolvated MonomerTHF-Dimer
C-Zn Bond Length (Å)2.012.05
Zn-Br Bond Length (Å)2.352.42
C-Zn-Br Bond Angle (°)175.2115.8
Mulliken Charge on Benzylic C-0.45-0.41
Mulliken Charge on Zn+0.65+0.58

Reaction Pathway Analysis and Energy Landscapes

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving organozinc reagents, such as the Negishi cross-coupling. By mapping the potential energy surface, researchers can identify transition states (TS), intermediates, and the associated energy barriers that govern the reaction rate and selectivity.

For this compound, a key reaction is its transmetalation to a palladium(0) catalyst. DFT calculations can model the entire catalytic cycle, including the initial oxidative addition of an aryl halide to the Pd(0) complex, the subsequent transmetalation with this compound, and the final reductive elimination to form the cross-coupled product.

The energy landscape reveals the relative stability of intermediates and the height of activation barriers for each step. For instance, calculations can determine whether the transmetalation step proceeds through an open or a closed transition state and can quantify the energetic cost of bond breaking and formation. This analysis helps to understand why certain catalysts or reaction conditions favor product formation while others lead to side reactions like homocoupling. scielo.br Studies on similar benzyl (B1604629) halide systems suggest that the reaction mechanism can involve radical intermediates, a possibility that can be thoroughly investigated through computational analysis of different spin states and reaction pathways. researchgate.net

Computational Design of Ligands for Enhanced Reactivity and Selectivity

The reactivity and selectivity of organozinc reagents can be fine-tuned by the addition of coordinating ligands. Computational methods play a crucial role in the rational design of new ligands to optimize reaction outcomes. nih.gov By building a virtual library of potential ligands (e.g., phosphines, amines, N-heterocyclic carbenes), researchers can computationally screen for candidates that impart desirable properties to the this compound reagent.

The design process often involves calculating key descriptors for the ligated zinc complex, such as the C-Zn bond length, the charge on the benzylic carbon, and the energy of the Highest Occupied Molecular Orbital (HOMO), which correlates with nucleophilicity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to link these computed descriptors with experimentally observed reactivity or selectivity. nih.gov This in silico screening process significantly reduces the experimental effort required by prioritizing the most promising ligand candidates for synthesis and testing.

Table 2: Hypothetical Computational Screening of Ligands for this compound

LigandCalculated HOMO Energy (eV)Calculated Charge on Benzylic CPredicted Relative Reactivity
None-2.85-0.45Baseline
Triphenylphosphine-2.70-0.48High
TMEDA-2.65-0.51Very High
Pyridine-2.78-0.46Moderate

Spectroscopic Fingerprint Prediction and Validation

A powerful synergy exists between computational modeling and experimental spectroscopy. rsc.orgaip.org Theoretical calculations can predict various spectroscopic properties, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and X-ray absorption spectra. Comparing these predicted "fingerprints" with experimental data serves as a rigorous validation of the computed molecular structures and electronic environments. rsc.org

For this compound, DFT calculations can predict the vibrational frequency of the C≡N stretch, the C-Zn stretch, and various aromatic ring modes. Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis) and, more advanced techniques, X-ray Absorption Near Edge Structure (XANES). researchgate.netchemrxiv.orgreading.ac.ukresearchgate.net XANES is particularly sensitive to the coordination geometry and electronic state of the zinc atom. researchgate.netacs.org Discrepancies between calculated and observed spectra can guide the refinement of the computational model, for instance, by suggesting the presence of different solvates, aggregates, or intermediates in solution. This combined approach provides a more robust and detailed picture of the species present in the reaction mixture. researchgate.netchemrxiv.org

Table 3: Predicted vs. Experimental Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C≡N Stretch22352228
Aromatic C=C Stretch16151608
C-Br Stretch (in precursor)680675
C-Zn Stretch450442

Understanding Solvent and Additive Effects through Computational Models

The behavior of organozinc reagents is profoundly influenced by the solvent and the presence of salt additives like lithium chloride. nih.govnih.gov Computational models are indispensable for untangling these complex environmental effects at the molecular level. cas.czresearchgate.netnih.gov

Solvent effects can be modeled using either implicit or explicit approaches. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for screening. Explicit models provide a more detailed picture by including individual solvent molecules (e.g., tetrahydrofuran (B95107), THF) in the calculation. researchgate.net Ab initio molecular dynamics (AIMD) simulations, which treat the solvent explicitly at a quantum mechanical level, can be used to study the dynamic exchange of solvent molecules around the zinc center and to calculate free energies of solvation. chemrxiv.orgacs.orgresearchgate.net

These models can be used to study the Schlenk equilibrium, where two molecules of the organozinc halide (RZnX) disproportionate to form the diorganozinc (R₂Zn) and zinc dihalide (ZnX₂). Calculations can reveal the thermodynamic driving forces for this equilibrium in different solvents and in the presence of additives like LiCl, which are known to form stable zincate complexes that can break up aggregates and increase reactivity. nih.gov

Table 4: Calculated Relative Free Energy of Solvated Species of this compound in THF (Hypothetical Data)

SpeciesRelative Free Energy (kcal/mol)
(RZnBr)₂ Dimer0.0
RZnBr(THF) Monomer+2.5
RZnBr(THF)₂ Monomer+1.8
R₂Zn + ZnBr₂(THF)₂+4.1

R = p-cyanobenzyl

Synthetic Applications and Future Perspectives for P Cyanobenzyl Zinc Bromide

Building Block for Complex Organic Molecule Synthesis

p-Cyanobenzyl zinc bromide serves as a crucial building block in organic synthesis, particularly for the formation of carbon-carbon bonds. Its utility is prominently demonstrated in the synthesis of diarylmethanes, a structural motif present in numerous pharmaceutical compounds and natural products. nih.govorganic-chemistry.orgmdpi.com The reagent's value lies in its ability to act as a nucleophilic benzyl (B1604629) source that is compatible with a wide range of functional groups, a characteristic feature of organozinc reagents. merckmillipore.comnih.gov

A primary application of this compound is in the Negishi cross-coupling reaction, where it couples with various organic halides in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the efficient construction of the diarylmethane framework. For instance, research has shown the successful coupling of 4-cyanobenzylzinc bromide with a variety of aryl iodides and bromides, facilitated by a simple cobalt bromide catalyst, which presents a more sustainable alternative to palladium. nih.gov The reaction proceeds under mild conditions and demonstrates excellent selectivity, making it a valuable tool for medicinal chemists. nih.gov The nitrile group on the benzyl moiety is well-tolerated in these reactions, which is a significant advantage as this functional group is a key feature in many biologically active molecules. merckmillipore.comnih.gov

The versatility of this building block is highlighted by its successful reaction with diverse aryl halides, including those with different electronic properties and substitution patterns. This allows for the creation of a library of diarylmethane derivatives from a single, readily prepared organozinc reagent.

Table 1: Cobalt-Catalyzed Negishi Cross-Coupling of this compound with Various Aryl Halides nih.gov

Aryl Halide Partner Catalyst Temperature Yield (%)
4-Iodoanisole CoBr₂ Room Temp 98
1-Iodonaphthalene CoBr₂ Room Temp 95
4-Iodotoluene CoBr₂ Room Temp 92
4-Bromoiodobenzene CoBr₂ Room Temp 85 (Iodine substitution)
4-Bromoanisole CoBr₂ 80 °C 93

This table illustrates the application of this compound in forming diarylmethanes with high efficiency.

Integration into Multi-Step Synthetic Sequences

The integration of this compound into multi-step synthetic sequences is often challenged by the reagent's inherent instability, sensitivity to air and moisture, and the often labor-intensive preparation methods. researchgate.netwikipedia.orgvapourtec.com To overcome these limitations, modern synthetic strategies have increasingly turned to continuous flow chemistry. researchgate.net This approach enables the in situ or "on-demand" generation of the organozinc reagent, which is then immediately used in a subsequent reaction step without isolation. researchgate.netvapourtec.com

In a typical multi-step flow process, a solution of p-cyanobenzyl bromide is passed through a heated column packed with metallic zinc to generate the organozinc reagent. researchgate.net This stream is then directly merged with a solution containing a coupling partner (e.g., an aryl halide) and a catalyst in a second reactor. researchgate.netvapourtec.com This "telescoped" reaction sequence offers several advantages:

Enhanced Safety: It avoids the handling and storage of potentially pyrophoric and unstable organometallic reagents. wikipedia.org

Improved Reproducibility: Automated control over reaction parameters such as temperature, pressure, and residence time leads to more consistent results. vapourtec.com

Increased Efficiency: It eliminates the need for intermediate workup and purification steps, saving time and resources.

This methodology allows for the seamless integration of a critical C-C bond-forming step into a longer synthetic pathway. For example, the diarylmethane product formed from a flow-based Negishi coupling can be channeled directly into subsequent transformations, such as functional group manipulations or further cross-coupling reactions, creating a highly streamlined and automated route to complex target molecules. researchgate.netresearchgate.net Such automated flow protocols are exceptionally well-suited for the rapid synthesis of chemical libraries for drug discovery and for the scale-up production of active pharmaceutical ingredients (APIs). acs.org

Development of Novel Synthetic Building Blocks

While this compound is itself a fundamental building block, its primary role is not typically as a precursor for creating new, isolable organometallic reagents. Instead, its value lies in its direct application to generate more complex organic structures which, in turn, serve as novel building blocks for further synthetic elaboration.

The diarylmethanes synthesized from this compound are versatile intermediates. nih.govnih.gov The presence of the cyano group and the benzylic methylene bridge allows for a wide array of subsequent chemical modifications. For example, the benzylic position of the diarylmethane product can be further functionalized through oxidation, halogenation, or additional C-H activation and arylation reactions, leading to triarylmethanes. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up pathways to amides, esters, and other nitrogen-containing heterocycles.

Therefore, the development of novel building blocks is achieved through the reactions of this compound. Each unique diarylmethane synthesized via a Negishi coupling represents a new, custom-designed building block, poised for incorporation into more intricate molecular architectures. nih.gov

Furthermore, the strategy of generating the organozinc reagent in situ using flow chemistry can be viewed as a method for creating a transient, or "just-in-time," building block. vapourtec.comresearchgate.net This approach circumvents the stability issues of the reagent, effectively making its reactivity accessible for synthetic sequences where it would otherwise be impractical to use. researchgate.netvapourtec.com

Challenges and Opportunities in Developing New Reactivity

The synthetic utility of this compound is accompanied by specific challenges, but also by significant opportunities for innovation and methodological improvement.

Challenges:

Instability: Like many organometallic reagents, this compound is sensitive to air and moisture, requiring inert atmosphere techniques for its preparation and handling. wikipedia.orgvapourtec.com This can make its use in standard laboratory settings cumbersome.

Preparation: The direct insertion of zinc metal into p-cyanobenzyl bromide can be sluggish and may require elevated temperatures or the use of highly activated zinc, which can complicate its preparation and scale-up. nih.govacs.org

Limited Commercial Availability: The instability of such reagents means they are often not commercially available and must be prepared fresh before use, adding an extra step to the synthetic workflow. vapourtec.com

Side Reactions: In some cross-coupling reactions, undesired side reactions such as β-hydride elimination can occur, although this is less of a concern for benzylzinc reagents compared to alkylzinc reagents with beta-hydrogens. nih.gov

Opportunities:

Improved Preparation Methods: The discovery that lithium chloride (LiCl) can significantly accelerate the oxidative insertion of zinc into organic halides has provided a major breakthrough. nih.govacs.org This LiCl-mediated method allows for the efficient preparation of benzylic zinc reagents under milder conditions from less reactive precursors.

Continuous Flow Technology: As discussed previously, flow chemistry offers a powerful solution to the challenges of instability and handling. researchgate.netvapourtec.comacs.org It enables the on-demand synthesis and immediate consumption of the reagent, enhancing safety and reproducibility.

Development of Novel Catalysts: While palladium is the most common catalyst for Negishi couplings, research into alternative, more sustainable metals is a key opportunity. The successful use of cobalt bromide for coupling this compound demonstrates the potential for developing cheaper and less toxic catalytic systems. nih.gov

Chemoselective Reactions: The differential reactivity of organic halides (e.g., I > Br > Cl) with the organozinc reagent offers opportunities for sequential, chemoselective cross-couplings on polyhalogenated substrates, allowing for the stepwise construction of complex molecules. nih.gov

Table 2: Summary of Challenges and Opportunities

Category Description
Challenges Instability in air and moisture, requiring inert techniques.
Sluggish or difficult preparation from zinc metal.
Lack of commercial availability due to instability.
Opportunities LiCl-mediated zinc insertion for milder, more efficient preparation.
Continuous flow chemistry for safe, on-demand generation and use.
Exploration of sustainable catalysts like cobalt to replace palladium.

Interdisciplinary Research Directions

The synthetic utility of this compound extends beyond traditional organic chemistry, with its products serving as valuable molecular probes and precursors in interdisciplinary fields, most notably in medicinal chemistry and drug discovery.

The diarylmethane scaffold, readily assembled using this reagent, is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govmdpi.com Recent research has focused on synthesizing novel diarylmethane derivatives to target diseases such as colorectal cancer. mdpi.com In these studies, the diarylmethane core is strategically functionalized to interact with specific biological targets like protein kinases (e.g., AKT, ERK), highlighting the importance of this structural class in developing new therapeutics. mdpi.com

The p-cyano group is not merely a passive functionality; it is a critical pharmacophore in many modern drugs. nih.gov The nitrile's unique electronic properties and ability to act as a hydrogen bond acceptor can enhance a molecule's binding affinity to its target protein and improve its pharmacokinetic profile. nih.gov Therefore, the ability of this compound to introduce this moiety into complex molecules is of high value for drug design programs. The precursor, 4-cyanobenzyl bromide, is itself a known intermediate for synthesizing conformationally restricted analogs of drugs like Pentamidine, which is used to treat infections. lookchem.comchemicalbook.com

Looking forward, the molecules derived from this compound could find applications in materials science. Cross-coupling reactions are fundamental to the synthesis of π-conjugated organic materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The diarylmethane unit could be integrated into larger polymeric or molecular systems to tune their electronic and photophysical properties. The development of efficient, scalable synthetic routes using reagents like this compound is essential for advancing these next-generation materials.

Q & A

What are the established laboratory methods for synthesizing p-Cyanobenzyl ZINC bromide with high purity?

Answer:
this compound can be synthesized by reacting p-cyanobenzyl bromide with a zinc precursor under inert conditions. A documented method involves using potassium hexacyanodinickelate(I) in a water-acetone mixture, followed by vacuum sublimation for purification. This yields a high-purity product (melting point: 115–115.5°C) suitable for sensitive reactions .

How does the choice of zinc precursor influence the reactivity of this compound in cross-coupling reactions?

Answer:
Zinc precursors like ZnBr₂ (hygroscopic, acidic) or ZnCl₂ (lower solubility) modulate Lewis acidity and reaction kinetics. For example, ZnBr₂’s high solubility in organic solvents ( ) facilitates homogeneous catalysis, whereas chloride precursors may alter nucleophilic pathways. Voltammetric studies ( ) comparing deposition mechanisms in ionic liquids provide insights into electrochemical stability .

What purification techniques are optimal for this compound to ensure minimal contamination?

Answer:
Vacuum sublimation ( ) is preferred for thermally stable compounds to avoid solvent residues. Recrystallization from ethanol (as in related benzyl bromide purification) is an alternative, though solvent compatibility must be validated. Purity can be confirmed via GC-MS or NMR ( ) .

How can researchers resolve discrepancies in reported solubility data for this compound in polar aprotic solvents?

Answer:
Contradictions often arise from hydration states (e.g., ZnBr₂·2H₂O vs. anhydrous forms, ) or solvent impurities. Standardize protocols using Karl Fischer titration for water content and density-concentration correlations ( ). Controlled atmosphere gloveboxes minimize hygroscopic interference .

What advanced spectroscopic techniques elucidate the coordination geometry of zinc in this compound complexes?

Answer:
Single-crystal X-ray diffraction ( ) provides definitive structural data. Raman spectroscopy ( ) analyzes solution-phase ion pairing, while EXAFS probes local Zn–Br coordination. NMR with shift reagents (e.g., Eu-Resolve®, ) resolves organic ligand environments .

How does ZnBr₂ concentration in solution affect the stability of this compound during storage?

Answer:
High concentrations (>3 M, ) risk precipitation or hydrolysis. Stabilization requires inert atmospheres (N₂/Ar, ), low-temperature storage (4°C), and periodic density checks ( ). Solid sorbents ( ) can immobilize waste streams .

What strategies mitigate bromide ion interference in electrochemical studies involving this compound?

Answer:
Ionic liquid additives (e.g., 1-alkyl-1-methylpyrrolidinium bromide, ) sequester Br⁻ via complexation, altering Zn deposition pathways. Electrode surface modification (Au vs. Pt) and controlled potential electrolysis further reduce interference .

What safety protocols are essential when handling this compound?

Answer:
Use PPE (gloves, goggles) due to ZnBr₂’s toxicity ( ). Work under nitrogen ( ) to prevent moisture absorption. Emergency measures should follow SDS guidelines for ZnBr₂ (e.g., eye flushing, ) .

How can computational modeling predict the solvation behavior of this compound in mixed solvents?

Answer:
COSMO-RS models (validated for ZnBr₂ in ) predict activity coefficients by simulating ion-solvent interactions. Experimental validation via vapor pressure measurements ( ) ensures accuracy. Solvent dielectric constants and cation-anion pairing are critical parameters .

What are the key considerations for designing a scalable synthesis protocol?

Answer:
Optimize stoichiometry (1:1 molar ratio, ), solvent recovery (acetone/water), and waste management (e.g., polymer sorbents for ZnBr₂, ). Process safety assessments must address exothermic risks ( ) and corrosion from hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.